molecular formula C27H35ClFN3O11 B120652 モサプリドクエン酸二水和物 CAS No. 636582-62-2

モサプリドクエン酸二水和物

カタログ番号: B120652
CAS番号: 636582-62-2
分子量: 632.0 g/mol
InChIキー: SLDCUFRDADJSBX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mosapride citrate dihydrate is a gastroprokinetic agent primarily used to enhance gastrointestinal motility. It acts as a selective agonist of the 5-hydroxytryptamine 4 (5-HT4) receptor, which accelerates gastric emptying and improves digestive motility. This compound is commonly prescribed for the treatment of conditions such as gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .

科学的研究の応用

Mosapride citrate dihydrate has a wide range of scientific research applications:

作用機序

Target of Action

Mosapride citrate dihydrate primarily targets the 5-HT4 receptors . These receptors are a subtype of serotonin receptors and play a crucial role in the gastrointestinal tract. The major active metabolite of mosapride, known as M1, additionally acts as a 5HT3 antagonist .

Mode of Action

Mosapride citrate dihydrate acts as a selective 5-HT4 agonist . It stimulates the 5-HT4 receptors in the gastrointestinal nerve plexus, which increases the release of acetylcholine . This results in the enhancement of gastrointestinal motility and gastric emptying . The major active metabolite of mosapride, M1, additionally acts as a 5HT3 antagonist , which further accelerates gastric emptying .

Biochemical Pathways

The activation of 5-HT4 receptors by mosapride leads to an increase in the release of acetylcholine. This neurotransmitter then stimulates the smooth muscles in the gastrointestinal tract, enhancing motility and accelerating gastric emptying . This action affects the neuroactive ligand-receptor interaction and serotonergic synapse pathways .

Pharmacokinetics

The pharmacokinetics of mosapride citrate dihydrate reveal that it has a rapid absorption rate, with peak plasma levels reached within 0.5-1 hour after dosing . The oral bioavailability of mosapride varies between genders, being 7% in males and 47% in females, suggesting extensive first-pass metabolism in males . The apparent half-lives range from 1.4-2.0 hours .

Result of Action

The action of mosapride citrate dihydrate results in accelerated gastric emptying and enhanced motility throughout the whole of the gastrointestinal tract in humans . This makes it useful for the treatment of conditions such as gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome . In addition to its prokinetic properties, mosapride also exerts anti-inflammatory effects on the gastrointestinal tract .

Action Environment

The efficacy and stability of mosapride citrate dihydrate can be influenced by various environmental factors. For instance, it is recommended to be taken on an empty stomach (i.e., at least one hour before food or two hours after food) for optimal absorption . Furthermore, due to the pharmacokinetics of mosapride, it would take 1,000–3,000 times the therapeutic dose to elicit cardiovascular effects , indicating a high degree of safety in its use.

生化学分析

Biochemical Properties

Mosapride citrate dihydrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the serotonin 5-HT4 receptors located on neurons of the gastrointestinal tract. By binding to these receptors, mosapride citrate dihydrate stimulates the release of acetylcholine, which in turn enhances gastrointestinal motility .

Cellular Effects

Mosapride citrate dihydrate influences various types of cells and cellular processes. It enhances gastrointestinal motility by promoting the release of acetylcholine from enteric neurons. This action leads to increased smooth muscle contractions in the gastrointestinal tract, facilitating the movement of contents through the digestive system . Furthermore, mosapride citrate dihydrate has been shown to increase the expression of sweet taste receptors in the upper intestine, which may play a role in its effects on glucose metabolism .

Molecular Mechanism

The molecular mechanism of mosapride citrate dihydrate involves its binding to serotonin 5-HT4 receptors on enteric neurons. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates various target proteins, ultimately leading to the release of acetylcholine . The active metabolite M1 also acts as a 5-HT3 receptor antagonist, which helps in reducing nausea and vomiting .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mosapride citrate dihydrate have been observed to change over time. Studies have shown that mosapride citrate dihydrate is stable under various conditions, and its prokinetic effects are sustained over prolonged periods . The long-term effects on cellular function and potential degradation products have not been extensively studied.

Dosage Effects in Animal Models

The effects of mosapride citrate dihydrate vary with different dosages in animal models. In horses, for example, the pharmacokinetics of mosapride citrate dihydrate have been shown to be dose-proportional, with higher doses leading to increased serum concentrations and prolonged gastric emptying times . At high doses, mosapride citrate dihydrate may cause adverse effects such as diarrhea and abdominal discomfort .

Metabolic Pathways

Mosapride citrate dihydrate is metabolized primarily by the cytochrome P450 enzyme CYP3A4. The major metabolites include mosapride N-oxide and a morpholine ring-opened derivative . These metabolites are excreted in urine and feces. The involvement of CYP3A4 suggests potential interactions with other drugs metabolized by the same enzyme .

Transport and Distribution

Mosapride citrate dihydrate is absorbed in the gastrointestinal tract and distributed throughout the body. It is transported across cell membranes by passive diffusion and possibly by active transport mechanisms . The compound is primarily localized in the gastrointestinal tissues, where it exerts its prokinetic effects .

Subcellular Localization

The subcellular localization of mosapride citrate dihydrate is primarily within the enteric neurons of the gastrointestinal tract. It binds to serotonin 5-HT4 receptors on the cell membrane, initiating a cascade of intracellular signaling events . There is no evidence to suggest that mosapride citrate dihydrate undergoes significant post-translational modifications or is targeted to specific organelles.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of mosapride citrate dihydrate involves the reaction of mosapride with citric acid in the presence of a solvent. The process typically includes the following steps:

    Reactant Preparation: Mosapride and citric acid are dissolved in a suitable solvent.

    Reaction: The solution is stirred to facilitate the reaction between mosapride and citric acid, forming mosapride citrate.

    Cooling and Crystallization: The reaction mixture is cooled to induce crystallization of mosapride citrate dihydrate.

    Filtration and Drying: The crystals are filtered and dried to obtain the final product.

Industrial Production Methods: In industrial settings, the production of mosapride citrate dihydrate follows a similar process but on a larger scale. The key focus is on optimizing yield and purity while minimizing impurities. Advanced techniques such as controlled-release formulations and dual-release dry suspensions are also employed to enhance the compound’s efficacy and patient compliance .

化学反応の分析

Types of Reactions: Mosapride citrate dihydrate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

類似化合物との比較

    Cisapride: Another 5-HT4 receptor agonist with similar prokinetic properties but associated with significant cardiovascular side effects.

    Prucalopride: A selective 5-HT4 receptor agonist used for chronic constipation, known for its high efficacy and safety profile.

    Tegaserod: A partial 5-HT4 receptor agonist used for irritable bowel syndrome with constipation, but with restricted use due to cardiovascular risks.

Uniqueness of Mosapride Citrate Dihydrate: Mosapride citrate dihydrate stands out due to its favorable safety profile, particularly its minimal cardiovascular side effects compared to other prokinetic agents. Its dual action as a 5-HT4 agonist and 5-HT3 antagonist also contributes to its unique therapeutic benefits .

生物活性

Mosapride citrate dihydrate is a gastroprokinetic agent primarily used to enhance gastrointestinal motility. It acts as a selective agonist for the 5-hydroxytryptamine 4 (5-HT4) receptor, which plays a significant role in regulating gastrointestinal functions. This article explores the biological activity of mosapride citrate dihydrate, focusing on its pharmacological mechanisms, therapeutic applications, and relevant research findings.

Mosapride exerts its biological effects primarily through the following mechanisms:

  • 5-HT4 Receptor Agonism : By stimulating 5-HT4 receptors in the gastrointestinal tract, mosapride enhances the release of acetylcholine, leading to increased gastrointestinal motility and gastric emptying .
  • Dual Role in Gastric Emptying : Research indicates that mosapride can both enhance and inhibit gastric emptying depending on the dosage. At lower doses (0.1 to 3 mg/kg), it significantly enhances gastric emptying, while at higher doses (30 mg/kg), it inhibits this process due to its metabolite M1 acting as a 5-HT3 receptor antagonist .

Pharmacokinetics

The pharmacokinetic profile of mosapride citrate dihydrate includes:

  • Absorption and Distribution : After oral administration, mosapride reaches peak plasma concentrations within 0.5 hours, with a half-life of approximately 1.5 hours. The maximum plasma concentration varies between male and female subjects .
  • Metabolism : The major active metabolite, M1, also exhibits pharmacological activity, contributing to both prokinetic effects and anti-emetic properties .

Therapeutic Applications

Mosapride citrate dihydrate is primarily indicated for:

  • Functional Dyspepsia : It alleviates symptoms associated with delayed gastric emptying.
  • Gastroesophageal Reflux Disease (GERD) : By enhancing motility, it reduces reflux symptoms.
  • Irritable Bowel Syndrome (IBS) : Its prokinetic effects help manage bowel motility issues .

Study on Gastric Emptying

A study evaluated the effects of mosapride on gastric emptying in conscious rats using breath tests with labeled acetic acid. Results showed that mosapride significantly enhanced gastric emptying at doses of 0.1 to 3 mg/kg but inhibited it at 30 mg/kg due to the antagonistic effects of its metabolite M1 .

Anti-emetic Effects

Research also highlights mosapride's potential as an anti-emetic agent. In studies involving Suncus murinus and dogs, mosapride effectively inhibited emesis induced by selective serotonin reuptake inhibitors (SSRIs). The ID50 values were determined to be 7.9 mg/kg for Suncus murinus and 1.1 mg/kg for dogs, indicating its efficacy in managing drug-induced nausea .

Summary of Findings

The following table summarizes key findings related to the biological activity of mosapride citrate dihydrate:

Study Objective Key Findings
Gastric EmptyingEnhanced gastric emptying at low doses; inhibited at high dosesMosapride has a dual role based on dosage
Anti-emetic EffectInhibited SSRI-induced emesis in animal modelsPotential use as an anti-emetic agent
PharmacokineticsRapid absorption; peak concentration at 0.5 hr; half-life ~1.5 hrFavorable pharmacokinetic profile for clinical use

特性

CAS番号

636582-62-2

分子式

C27H35ClFN3O11

分子量

632.0 g/mol

IUPAC名

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate

InChI

InChI=1S/C21H25ClFN3O3.C6H8O7.H2O/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2

InChIキー

SLDCUFRDADJSBX-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O

正規SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O

ピクトグラム

Corrosive

同義語

4-Amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]benzamide 2-Hydroxy-1,2,3-propanetricarboxylate Hydrate; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mosapride citrate dihydrate
Reactant of Route 2
Mosapride citrate dihydrate
Reactant of Route 3
Mosapride citrate dihydrate
Reactant of Route 4
Mosapride citrate dihydrate
Reactant of Route 5
Mosapride citrate dihydrate
Reactant of Route 6
Mosapride citrate dihydrate
Customer
Q & A

Q1: How does Mosapride Citrate Dihydrate interact with its target and what are the downstream effects?

A1: Mosapride Citrate Dihydrate is a prokinetic agent that acts as a selective 5-HT4 receptor agonist. [, , ] While its principal metabolite shows affinity for 5-HT3 receptors, acting as a potent antagonist, Mosapride Citrate Dihydrate itself primarily exerts its action through the 5-HT4 receptor. [, , ] This interaction stimulates gastrointestinal motility, making it beneficial for treating conditions like gastroesophageal reflux disease, chronic gastritis, nonulcer dyspepsia, and diabetic gastropathy. [, , ]

Q2: What are the key considerations for formulating Mosapride Citrate Dihydrate into orodispersible tablets?

A2: Developing orodispersible tablets for Mosapride Citrate Dihydrate requires careful selection of superdisintegrants to achieve rapid disintegration and dissolution in the oral cavity. [, , ] Studies have evaluated different superdisintegrants, including Croscarmellose Sodium (Ac-Di-Sol), Crospovidone (Polyplasdone XL), and Sodium Starch Glycolate (Primojel), at varying concentrations to optimize these parameters. [, , ]

Q3: Has there been any research on developing sustained-release formulations of Mosapride Citrate Dihydrate?

A3: Yes, researchers have investigated sustained-release formulations of Mosapride Citrate Dihydrate using hydrophilic matrix polymers like Hydroxypropyl Methylcellulose (HPMC) of different viscosity grades. [, ] These studies focused on achieving a prolonged drug release profile to potentially reduce dosing frequency and minimize dose-dependent side effects. [, ]

Q4: Are there any validated analytical methods for quantifying Mosapride Citrate Dihydrate in pharmaceutical formulations?

A5: Yes, researchers have developed and validated a UV-spectrophotometric method for the simultaneous estimation of Mosapride Citrate Dihydrate and Pantoprazole Sodium Sesquihydrate in capsule formulations. [] This method offers a simple, rapid, and cost-effective way to determine the concentration of these active ingredients. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。